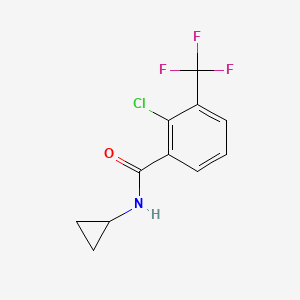

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C11H9ClF3NO |

|---|---|

Molecular Weight |

263.64 g/mol |

IUPAC Name |

2-chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C11H9ClF3NO/c12-9-7(10(17)16-6-4-5-6)2-1-3-8(9)11(13,14)15/h1-3,6H,4-5H2,(H,16,17) |

InChI Key |

IIHLSHPBGAASMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride

A common precursor is 2-chloro-3-(trifluoromethyl)benzoic acid, which is converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) under anhydrous conditions.

| Reagent | Amount (mol equiv.) | Conditions |

|---|---|---|

| 2-Chloro-3-(trifluoromethyl)benzoic acid | 1.0 | Dissolved in DCM, inert atmosphere |

| Oxalyl chloride | 1.5–2.0 | 0 °C to room temperature, 30 min to 1 h |

| Catalytic DMF | Few drops | To activate oxalyl chloride |

The reaction mixture is stirred at 0 °C initially to control exotherm, then allowed to warm to room temperature to complete conversion. Excess oxalyl chloride and solvent are removed under reduced pressure to yield the acid chloride intermediate, which is used immediately in the next step to avoid hydrolysis.

Amide Formation with Cyclopropylamine

The acid chloride intermediate is reacted with cyclopropylamine in the presence of a base such as diisopropylethylamine (DIEA) or triethylamine (TEA) to neutralize the generated HCl.

| Reagent | Amount (mol equiv.) | Conditions |

|---|---|---|

| Acid chloride | 1.0 | Dissolved in DCM or THF at 0 °C |

| Cyclopropylamine | 1.1–1.2 | Added dropwise at 0 °C |

| Base (DIEA or TEA) | 1.5–2.0 | Added to maintain neutral pH |

The reaction is stirred at 0 °C to room temperature for several hours (typically 2–12 h) to ensure complete amide bond formation. The reaction mixture is then quenched with water, and the product is extracted into an organic solvent. Purification is typically achieved by flash chromatography or recrystallization.

Alternative Direct Amidation Methods

In some cases, direct amidation of 2-chloro-3-(trifluoromethyl)benzoic acid with cyclopropylamine can be performed using coupling agents such as HATU, COMU, or EDCI in the presence of bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dichloromethane or dimethylformamide (DMF).

| Reagent | Amount (mol equiv.) | Conditions |

|---|---|---|

| 2-Chloro-3-(trifluoromethyl)benzoic acid | 1.0 | DMF or DCM, room temperature |

| Cyclopropylamine | 1.1–1.5 | Added at room temperature |

| Coupling agent (HATU, COMU, or EDCI) | 1.1–1.2 | Stirred for 2–4 h |

| Base (DIPEA) | 2.0 | To neutralize acid byproducts |

This method avoids the isolation of the acid chloride intermediate and can provide good yields with fewer side reactions, especially useful for sensitive substrates.

Data Tables Summarizing Key Experimental Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | 2-Chloro-3-(trifluoromethyl)benzoic acid + Oxalyl chloride, DMF catalyst, DCM, 0 °C to RT, 30 min | 85–95 | Use immediately to avoid hydrolysis |

| Amide coupling (acid chloride method) | Acid chloride + Cyclopropylamine + DIEA, DCM, 0 °C to RT, 2–12 h | 70–90 | Controlled addition to avoid side reactions |

| Direct amidation (coupling agents) | Acid + Cyclopropylamine + HATU/COMU + DIPEA, DMF/DCM, RT, 2–4 h | 65–85 | Milder conditions, avoids acid chloride |

Research Findings and Notes

- The presence of the trifluoromethyl group at the 3-position increases the electron-withdrawing character of the benzoyl moiety, which can enhance the reactivity of the acid chloride intermediate but may also increase sensitivity to hydrolysis.

- The cyclopropyl amine is sterically constrained; therefore, reaction conditions favoring mild temperatures and controlled reagent addition are critical to maintain ring integrity.

- Purification is generally achieved by silica gel chromatography using gradients of ethyl acetate and petroleum ether or by recrystallization from suitable solvents.

- Spectroscopic data (NMR, HRMS) confirm the structure and purity of the final compound, with characteristic signals for the cyclopropyl ring and trifluoromethyl group.

- Alternative synthetic routes involving palladium-catalyzed cross-coupling to install the trifluoromethyl group or amide moiety have been reported but are more complex and less direct for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming new functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substitution: Products with different substituents replacing the chlorine atom.

Reduction: Corresponding amines.

Oxidation: Products with oxidized functional groups.

Scientific Research Applications

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 2-chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide:

*Calculated based on formula C₁₂H₁₁ClF₃NO ().

Key Comparative Insights

Structural Analysis Tools

Research Findings and Data

Physicochemical Properties

- Lipophilicity (LogP) : The trifluoromethyl group increases LogP values (~3.5–4.0), favoring membrane permeability. The sodium salt () reduces LogP, enhancing aqueous solubility.

- Thermal Stability : Cyclopropylamide derivatives exhibit higher thermal stability (>200°C) compared to isopropylphenyl analogues (), likely due to reduced steric strain.

Biological Activity

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features, including a chloro substituent and a trifluoromethyl group. This compound has gained attention for its potential biological activities, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₁H₉ClF₃N₁O, with a molecular weight of approximately 263.64 g/mol.

Structural Features

The compound's structure includes:

- A benzene ring with a trifluoromethyl group at the meta position.

- A chloro substituent at the ortho position.

- An amide group linked to a cyclopropyl moiety .

This arrangement contributes to its distinct chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms, including enzyme inhibition and interaction with biological targets. Notable findings include:

- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing bioactive molecules, showing promise in drug development.

- Agrochemical Potential : Its derivatives may enhance agricultural productivity by acting against pests or diseases.

Studies have explored the interactions of this compound with various biological targets. For example, it has been noted for its potential to inhibit specific enzymes involved in disease processes.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Cyclopropyl-2-(trifluoromethyl)benzamide | Similar benzamide core with cyclopropyl and trifluoromethyl groups | Different positioning of substituents may affect biological activity |

| 2-Chloro-N-(cyclobutyl)-3-(trifluoromethyl)benzamide | Cyclobutyl instead of cyclopropyl | Potentially different steric effects influencing reactivity |

| 3-Fluoro-N-cyclopropylbenzamide | Fluorine at different position on benzene ring | Variation in electronic properties affecting interaction with targets |

This table illustrates how variations in substituent positions can lead to differences in chemical reactivity and biological activity.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

-

Enzyme Inhibition Studies :

- The compound has shown significant inhibitory effects on specific kinases, which are crucial in cancer pathways.

- For instance, it was reported to exhibit IC50 values in the nanomolar range against certain cancer cell lines.

-

Antimicrobial Activity :

- In vitro studies demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens.

- The presence of the trifluoromethyl group enhances potency compared to non-fluorinated analogs.

Table 2: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 values in nanomolar range | |

| Antimicrobial Activity | Effective against multiple pathogens | |

| Agrochemical Potential | Enhances crop resistance |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or LC-MS to avoid over-chlorination.

- Use anhydrous conditions to minimize hydrolysis of the acid chloride.

- For scale-up, employ continuous flow reactors to enhance reproducibility .

Basic: How can researchers validate the crystal structure and conformational stability of this compound?

Q. Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: dichloromethane/hexane) and analyze using SHELXL for refinement. The cyclopropyl and trifluoromethyl groups may induce steric strain, requiring high-resolution data (≤ 0.8 Å) for accurate torsion angle measurement .

- DFT Calculations : Compare experimental bond lengths/angles with Gaussian-optimized structures (B3LYP/6-31G* basis set) to assess stability.

- Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C, indicating suitability for high-temperature applications .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer :

Contradictions may arise from:

- Purity Issues : Validate compound purity via HPLC (≥ 98%) and ICP-MS (metal contaminants < 10 ppm).

- Stereochemical Variants : Check for atropisomerism using chiral HPLC or NOESY NMR.

- Assay Conditions : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).

- Mechanistic Studies : Use SPR (surface plasmon resonance) to confirm direct target binding versus off-target effects .

Advanced: What computational strategies are effective for predicting the compound’s interactions with biological targets (e.g., kinases)?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinase ATP pockets (e.g., DDR1/2). The trifluoromethyl group may form hydrophobic interactions with Leu654/Val707 residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for cyclopropyl ring modifications to guide SAR .

Advanced: How can researchers address discrepancies in crystallographic data between polymorphic forms?

Q. Methodological Answer :

- Polymorph Screening : Test crystallization in 10+ solvent systems (e.g., DMF, acetonitrile) to identify stable forms.

- Mercury CSD Analysis : Compare packing motifs (e.g., herringbone vs. layered) and hydrogen-bond networks. The trifluoromethyl group may drive π-stacking differences .

- Variable-Temperature XRD : Detect phase transitions (e.g., Form I → Form II at 150°C) affecting bioavailability .

Advanced: What are the mechanistic implications of the trifluoromethyl group in modulating metabolic stability?

Q. Methodological Answer :

- CYP450 Inhibition Assays : Use human liver microsomes to measure t₁/₂. The CF₃ group reduces oxidative metabolism by CYP3A4 (logP increase ≈ 0.5).

- Isotope Labeling : Synthesize ¹⁸O-labeled analogs to track metabolic pathways via LC-HRMS.

- QSAR Modeling : Corporate Hammett σ constants (σₘ = 0.43 for CF₃) to predict electron-withdrawing effects on amide hydrolysis .

Basic: What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Q. Methodological Answer :

- LC-MS/MS : Detect < 0.1% impurities (e.g., unreacted cyclopropylamine) using a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid).

- ¹⁹F NMR : Identify fluorinated byproducts (e.g., trifluoroacetic acid) with a relaxation delay ≥ 2 sec.

- Headspace GC-MS : Quantify residual solvents (e.g., THF < 600 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.